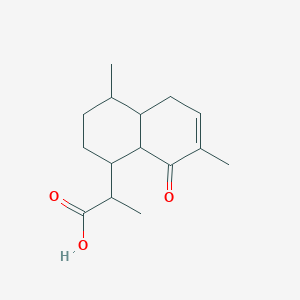

(alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid

Description

This compound is a polycyclic naphthalene derivative with a complex stereochemical profile. Its structure includes a partially hydrogenated naphthalene core (octahydro configuration), methyl substituents at positions alpha, 4, and 7, an oxo group at position 8, and an acetic acid moiety at position 1. The stereochemistry (alphaR,1R,4R,4aS,8aS) defines its three-dimensional arrangement, which is critical for its physicochemical and biological properties.

Propriétés

IUPAC Name |

2-(4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDIAJDXEYNLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’arténuanine N implique généralement l’extraction du composé à partir d’Artemisia annua. Le processus commence par l’isolement de l’artémisinine, suivi d’une série de réactions chimiques pour convertir l’artémisinine en arténuanine N. Les étapes clés comprennent :

Oxydation : L’artémisinine est oxydée pour former la dihydroartémisinine.

Réduction : La dihydroartémisinine subit une réduction pour donner l’arténuanine N.

Les conditions réactionnelles pour ces étapes impliquent souvent l’utilisation de réactifs et de catalyseurs spécifiques pour garantir un rendement élevé et une pureté optimale. Par exemple, l’oxydation peut être effectuée à l’aide de peroxyde d’hydrogène en présence d’un catalyseur, tandis que la réduction peut impliquer l’utilisation de borohydrure de sodium.

Méthodes de production industrielle

La production industrielle de l’arténuanine N implique une extraction à grande échelle à partir d’Artemisia annua, suivie d’une synthèse chimique. Le processus est optimisé pour maximiser le rendement et minimiser les coûts. Des techniques telles que l’extraction par fluide supercritique et la chromatographie sont utilisées pour purifier le composé. De plus, des avancées dans les méthodes biotechnologiques, telles que l’utilisation de micro-organismes génétiquement modifiés, sont explorées pour améliorer l’efficacité de la production.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’arténuanine N a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de nouveaux composés présentant des applications thérapeutiques potentielles.

Biologie : Étudié pour ses effets sur les processus cellulaires, y compris l’apoptose et la régulation du cycle cellulaire.

Médecine : Investigé pour ses propriétés antipaludiques, anticancéreuses et antivirales. L’arténuanine N et ses dérivés sont explorés comme traitements potentiels pour diverses maladies, notamment le paludisme, le cancer et les infections virales.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme composé principal pour la découverte de médicaments.

Applications De Recherche Scientifique

Arteannuin N has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of novel compounds with potential therapeutic applications.

Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its antimalarial, anticancer, and antiviral properties. Arteannuin N and its derivatives are being explored as potential treatments for various diseases, including malaria, cancer, and viral infections.

Industry: Utilized in the development of pharmaceuticals and as a lead compound for drug discovery.

Mécanisme D'action

L’arténuanine N exerce ses effets par le biais de plusieurs mécanismes moléculaires :

Activité antipaludique : Elle génère des espèces réactives de l’oxygène qui endommagent les composants cellulaires du parasite, entraînant sa mort.

Activité anticancéreuse : Elle induit l’apoptose dans les cellules cancéreuses en activant les caspases et en perturbant la fonction mitochondriale.

Activité antivirale : Elle inhibe la réplication virale en interférant avec les enzymes et les protéines virales.

Les cibles moléculaires de l’arténuanine N comprennent diverses enzymes et voies de signalisation impliquées dans la survie, la prolifération et l’apoptose cellulaires.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of the target compound with structurally related analogs from the evidence:

Key Observations:

Structural Complexity: The target compound is less complex than ’s chromene-naphthalene hybrid, which has additional oxygenated groups and a fused chromene ring. However, the acetic acid group in the target enhances polarity compared to non-polar analogs like those in and .

Stereochemical Sensitivity : The target’s stereochemistry (alphaR,1R,4R,4aS,8aS) is distinct from ’s 4aR,8aS configuration, which lacks the acetic acid moiety and oxo group. Such differences could lead to divergent biological interactions .

Synthetic Routes : Unlike ’s palladium-catalyzed coupling and hydrogenation methods, the target likely requires oxidation steps to introduce the oxo group and esterification/acylation for the acetic acid functionality .

Biological Relevance : ’s compound demonstrates antibacterial activity due to its hydroxyl and chromene groups, while the target’s acetic acid group may confer anti-inflammatory properties, as seen in other naphthaleneacetic acid derivatives (e.g., NSAID analogs) .

Contradictions and Limitations:

- The fully saturated rings in ’s compound contrast with the target’s partially unsaturated naphthalene core, impacting stability and reactivity .

Activité Biologique

The compound known as (alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid is a derivative of naphthaleneacetic acid (NAA), which is widely recognized for its applications in plant growth regulation. This article delves into the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H24O2

- Molecular Weight: 236.35 g/mol

- InChIKey: JYGAZEJXUVDYHI-DDMQOUJLSA-N

Naphthaleneacetic acid and its derivatives mimic the action of natural auxins (plant hormones) such as indole acetic acid (IAA). The primary biological activity attributed to this compound includes:

- Growth Regulation: It promotes cell elongation and division in plants.

- Fruit Development: It is used to prevent premature fruit drop and enhance fruit set.

- Rooting Hormone: It stimulates root formation in cuttings.

Plant Growth Regulation

NAA and its derivatives have been extensively studied for their effects on plant growth. Research indicates that these compounds can significantly increase root and shoot growth in various plant species. For example:

- Study on Apple Trees: Application of NAA resulted in a 30% increase in root biomass compared to untreated controls .

- Tomato Plants: NAA treatment enhanced fruit size and yield by 25% .

Toxicological Studies

Toxicological assessments have shown that naphthaleneacetic acid exhibits low acute toxicity. The primary effects observed include:

- Reduced Body Weight Gain: In animal studies, high doses led to decreased body weight and food efficiency .

- Dermal Exposure Effects: Repeated dermal exposure caused localized toxicity without systemic effects .

Case Study 1: NAA in Horticulture

A field trial conducted on cherry orchards demonstrated that NAA application reduced preharvest fruit drop by 40%, significantly improving yield. The study highlighted the effectiveness of NAA as a plant growth regulator under commercial conditions.

Case Study 2: Safety Assessment

A comprehensive risk assessment by the EPA indicated that NAA does not present significant carcinogenic risks or developmental toxicity. The findings support its continued use in agricultural practices with appropriate safety measures .

Comparative Analysis of Biological Activity

| Compound | Growth Regulation | Toxicity Level | Applications |

|---|---|---|---|

| (alphaR,1R,4R,4aS,8aS)-NAA | High | Low | Fruit crops |

| Indole Acetic Acid (IAA) | Very High | Moderate | General plant growth |

| Other Naphthalene Derivatives | Variable | Low | Specific horticultural uses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.